The Synthetic FAS Inhibitor C75: A Comprehensive Technical Guide
The Synthetic FAS Inhibitor C75: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C75 is a synthetic, small-molecule inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids. Overexpressed in a variety of human cancers, FAS has emerged as a promising target for anticancer therapy. C75 has demonstrated potent antitumor activity in preclinical models, inducing apoptosis and inhibiting tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of C75, with a focus on its effects on cancer cell signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of FAS inhibitors.
Discovery and Rationale
C75 was developed as a synthetic analogue of cerulenin, a natural product inhibitor of FAS. The discovery was based on the understanding that many cancer cells exhibit upregulated de novo fatty acid synthesis to meet the demands of rapid proliferation and membrane biogenesis. By targeting FAS, the aim was to selectively induce metabolic stress and apoptosis in cancer cells while sparing normal tissues with low FAS expression. C75 was designed as a more stable and potent inhibitor compared to its natural predecessor.
Synthesis of C75
A convenient and reliable route for the multigram synthesis of C75 has been developed, with a reported overall yield of approximately 29%. The synthesis involves a multi-step process starting from readily available precursors.
Experimental Protocol: Synthesis of C75
A detailed, step-by-step protocol for the synthesis of C75 is proprietary and not publicly available in full detail. The following is a generalized workflow based on published literature.
-
Step 1: Synthesis of the γ-lactone core: This typically involves the reaction of an appropriate starting material to form the core five-membered lactone ring structure.
-
Step 2: Introduction of the alkyl side chain: An alkyl group is introduced at a specific position on the lactone ring, which is crucial for the compound's interaction with the FAS enzyme.
-
Step 3: Functional group manipulation: A series of reactions are performed to introduce and modify functional groups to arrive at the final C75 structure.
-
Step 4: Purification: The final compound is purified using techniques such as column chromatography to yield the desired product with high purity.
Quantitative Data: In Vitro Cytotoxicity
C75 has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| PC3[1] | Prostate Cancer | 35 |
| LNCaP[1] | Prostate Cancer | 50 |
Note: This table will be expanded as more quantitative data from various cancer cell lines becomes publicly available.
Mechanism of Action and Signaling Pathways
C75 exerts its anticancer effects through a dual mechanism involving the inhibition of two key enzymes in fatty acid metabolism: Fatty Acid Synthance (FAS) and Carnitine Palmitoyltransferase I (CPT-I).
Inhibition of Fatty Acid Synthase (FAS)
C75 acts as a slow-binding, irreversible inhibitor of FAS. By blocking FAS, C75 prevents the synthesis of fatty acids, leading to an accumulation of the substrate malonyl-CoA. This disruption in lipid metabolism induces cellular stress and ultimately triggers apoptosis in cancer cells.
Inhibition of Carnitine Palmitoyltransferase I (CPT-I)
Inside the cell, C75 can be converted to C75-CoA. This derivative acts as a potent inhibitor of CPT-I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Inhibition of CPT-I further disrupts cellular energy homeostasis.
Modulation of AMPK Signaling
C75 has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy status. In the hypothalamus, C75 treatment leads to a decrease in the phosphorylation of AMPK. The downstream consequences of AMPK modulation in cancer cells are an active area of investigation.
Signaling Pathway Diagrams
Experimental Protocols
Fatty Acid Synthase (FAS) Inhibition Assay
Objective: To determine the inhibitory effect of C75 on FAS activity.
Materials:
-
Purified FAS enzyme
-
C75 compound
-
Acetyl-CoA
-
Malonyl-CoA (radiolabeled or with a detection system)
-
NADPH
-
Reaction buffer
Procedure:
-
Pre-incubate the purified FAS enzyme with varying concentrations of C75 for different time intervals to account for its slow-binding nature.
-
Initiate the reaction by adding acetyl-CoA, radiolabeled malonyl-CoA, and NADPH.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and measure the incorporation of the radiolabel into fatty acids.
-
Calculate the percentage of inhibition relative to a control without C75.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the IC50 value of C75 in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
C75 compound
-
Cell culture medium and supplements
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of C75 for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
C75 has proven to be a valuable research tool for understanding the role of fatty acid metabolism in cancer. Its dual inhibitory mechanism on both FAS and CPT-I makes it a potent modulator of cellular energetics. While its clinical development has been hampered by off-target effects, the insights gained from studying C75 continue to fuel the development of a new generation of more specific and tolerable FAS inhibitors for cancer therapy. Future research should focus on elucidating the detailed downstream signaling consequences of C75-mediated enzyme inhibition and on identifying predictive biomarkers to select patient populations most likely to respond to FAS-targeted therapies.
